molecular formula C19H24O3 B045437 Secophenol CAS No. 2394-69-6

Secophenol

Cat. No.: B045437
CAS No.: 2394-69-6
M. Wt: 300.4 g/mol
InChI Key: ZWXONJFCJAGEBA-BXWFABGCSA-N
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Description

Secophenol (CAS number: 2394-69-6) is an organic compound with the chemical formula C19H24O3. It is a colorless to pale yellow liquid with a density of 0.983 g/mL. This compound is soluble in various organic solvents such as alcohols, ethers, and esters, but it is insoluble in water . This compound is primarily used in the rubber industry as an antioxidant to extend the lifespan of rubber products .

Safety and Hazards

Secophenol is irritating and may cause irritation when it comes into contact with the skin and eyes. Protective measures should be taken when handling it. It should be kept away from oxidizing agents and strong acids to prevent dangerous reactions. During use or storage, it should be kept away from sources of ignition to prevent fire. In case of leakage, direct contact should be avoided, and cleanup should be performed wearing chemical protective gloves and goggles in a well-ventilated environment .

Mechanism of Action

Target of Action

Secophenol, like many phenolic compounds, has a broad range of targets due to its versatile scaffold . It primarily targets bacterial cells, interfering with cell wall synthesis, DNA replication, and enzyme production . This multi-target approach leads to a much higher sensitivity of cells towards these natural compounds .

Mode of Action

This compound interacts with its targets in several ways. It disrupts the membrane potential and inhibits DNA synthesis, leading to bactericidal action against various bacteria . Additionally, it can interact with membrane proteins involved in different functions .

Biochemical Pathways

This compound affects several biochemical pathways. Phenolic compounds like this compound are mainly biosynthesized by the shikimic acid pathway in advanced plants . Phenylalanine ammonia lyase is a prime enzyme for phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .

Pharmacokinetics

Phenolic compounds like this compound exhibit low oral bioavailability as they are extensively metabolized by phase 1 (CYP P450 family) and phase 2 (UDP-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . Their bioavailability and pharmacodynamic action are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the phenolic compound .

Result of Action

The result of this compound’s action is a significant reduction in bacterial contamination. Its potent action mechanisms lead to a much higher sensitivity of cells towards these natural compounds . The apoptotic, cellular anti-proliferative, anti-inflammatory, and anti-carcinogenic effects of phenolic compounds are well-documented .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the antimicrobial activity of plant phenolics like this compound often reduces when comparing in vitro and in situ activities . This is due to the effects of the composition and the microstructure of the matrices in which unwanted microorganisms are present (e.g., food and/or microbial biofilms) on their activity . Different strategies of delivery of antimicrobial phenolics to promote their activity in such matrices, such as their encapsulation or their association with edible coatings or food packaging materials, are being explored .

Biochemical Analysis

Biochemical Properties

Secophenol, like other phenolic compounds, has a wide range of evidence demonstrating their beneficial effects on diseases caused by cell degeneration, deregulation, and abnormal differentiation Phenolic compounds are known to have high nutraceutical values and are antioxidant, anti-inflammatory, antimicrobial compounds .

Cellular Effects

Phenolic compounds are known to have significant effects on various types of cells and cellular processes . They can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production, leading to a much higher sensitivity of cells towards these natural compounds .

Molecular Mechanism

They can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production . They can target multiple sites in bacteria, leading to a much higher sensitivity of cells towards these natural compounds .

Temporal Effects in Laboratory Settings

It is known that the effects of biochemical compounds can change over time in laboratory settings .

Dosage Effects in Animal Models

It is known that the effects of biochemical compounds can vary with different dosages in animal models .

Metabolic Pathways

Phenolic compounds are mainly biosynthesized by the shikimate and phenylpropanoid pathways .

Transport and Distribution

It is known that phenolic compounds can accumulate at the surface of the cell envelope, penetrate or even cross their membrane and penetrate in the microbial cells cytoplasm .

Subcellular Localization

There are machine learning methods for subcellular localization prediction in plant cells .

Preparation Methods

Secophenol can be synthesized through a semi-cyclization reaction. One common method involves reacting 1,4-dimethoxyacetophenone with hydrochloric acid and aluminum chloride at high temperatures. This reaction leads to the formation of a semi-cyclized product, which is then deprotected to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Secophenol undergoes various chemical reactions, including:

Comparison with Similar Compounds

Secophenol is part of a broader class of phenolic compounds, which include flavonoids, tannins, and lignans . Compared to other phenolic compounds, this compound is unique due to its specific structure and reactivity. Similar compounds include:

This compound’s unique structure and properties make it a valuable compound in various fields of research and industry.

Properties

CAS No.

2394-69-6

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

(3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione

InChI

InChI=1S/C19H24O3/c1-12-3-5-14(20)11-13(12)4-6-15-16-7-8-18(22)19(16,2)10-9-17(15)21/h3,5,11,15-16,20H,4,6-10H2,1-2H3/t15-,16-,19-/m0/s1

InChI Key

ZWXONJFCJAGEBA-BXWFABGCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)O)CC[C@H]2[C@@H]3CCC(=O)[C@]3(CCC2=O)C

SMILES

CC1=C(C=C(C=C1)O)CCC2C3CCC(=O)C3(CCC2=O)C

Canonical SMILES

CC1=C(C=C(C=C1)O)CCC2C3CCC(=O)C3(CCC2=O)C

Synonyms

(3aS,4S,7aS)-Hexahydro-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-1H-indene-1,5(4H)-dione;  [3aS-(3aα,4α,7aβ)]-Hexahydro-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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